
4-Amino-3-ethyl-5-methylbenzonitrile
Overview
Description
4-Amino-3-ethyl-5-methylbenzonitrile is a substituted benzonitrile derivative characterized by an amino group at the 4-position, an ethyl group at the 3-position, and a methyl group at the 5-position of the benzene ring. The nitrile functional group (-C≡N) at the 1-position contributes to its reactivity, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for verifying the purity and structural integrity of 4-Amino-3-ethyl-5-methylbenzonitrile?
- Methodological Answer : Purity can be assessed using high-performance liquid chromatography (HPLC) with UV detection, as benzonitrile derivatives often exhibit strong absorbance in the 200-300 nm range. Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like the amino (–NH₂) and nitrile (–CN) moieties. Mass spectrometry (MS) is critical for determining molecular weight accuracy. For example, benzonitrile analogs with >97.0% purity are typically validated using GC or HPLC methods .
Q. How should this compound be stored to ensure long-term stability in laboratory settings?
- Methodological Answer : Store the compound in a tightly sealed, light-resistant container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the nitrile group or oxidation of the amino group. Similar benzonitrile derivatives are documented to degrade under humid conditions, necessitating desiccants like silica gel in storage environments .
Q. What safety protocols are essential when handling this compound in synthesis workflows?
- Methodological Answer : Use a fume hood to minimize inhalation risks. Personal protective equipment (PPE) should include nitrile gloves, lab coats, and EN 166-certified safety goggles. Skin protection is critical, as aromatic amines can be sensitizing. Engineering controls, such as local exhaust ventilation, are recommended during weighing and reaction steps .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR peak splitting anomalies) be resolved during the characterization of this compound?
- Methodological Answer : Contradictions may arise from dynamic processes like rotational isomerism or solvent-induced shifts. Use variable-temperature NMR to identify conformational equilibria. For example, ethyl and methyl substituents can cause unexpected splitting due to hindered rotation. Cross-validate with computational chemistry (DFT calculations) to model expected chemical shifts and coupling constants .
Q. What strategies optimize the regioselective synthesis of this compound to minimize byproducts like 3-Amino isomers?
- Methodological Answer : Employ directed ortho-metalation (DoM) strategies using directing groups (e.g., –NHBoc) to control substitution patterns. Alternatively, use palladium-catalyzed cyanation with carefully tuned ligands (e.g., Xantphos) to enhance selectivity. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization to detect early-stage byproducts .
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density functional theory (DFT) can model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attack. For instance, the amino group’s electron-donating effects can be quantified to assess its impact on nitrile reactivity in Suzuki-Miyaura couplings. Software like Gaussian or ORCA is standard for such analyses .
Q. What interdisciplinary applications exist for this compound beyond organic synthesis (e.g., materials science)?
- Methodological Answer : The compound’s aromatic and polarizable structure makes it a candidate for designing metal-organic frameworks (MOFs) or non-linear optical materials. Collaborate with computational materials scientists to simulate lattice energies and hydrogen-bonding networks, as demonstrated in hydrazide crystal studies .
Comparison with Similar Compounds
The following analysis compares 4-Amino-3-ethyl-5-methylbenzonitrile with structurally related compounds, focusing on molecular structure, substituent effects, and physicochemical properties.
Table 1: Key Properties of this compound and Analogs
*Calculated molar mass based on molecular formula.
Key Observations
Substituent Effects on Reactivity and Stability The ethyl group in this compound introduces steric hindrance compared to 4-Amino-3-methylbenzonitrile (which has a smaller methyl group at the same position). This may reduce solubility in polar solvents but enhance stability in hydrophobic environments . The nitro group in 4-Amino-5-methyl-3-nitrobenzonitrile increases molar mass and reactivity, particularly in reduction reactions (e.g., nitro-to-amine conversion), which is absent in the target compound .
Functional Group Diversity Unlike the thiophene-based analog , this compound lacks a heterocyclic ring, making it less suited for applications requiring π-conjugation (e.g., organic electronics). However, its benzonitrile core offers straightforward functionalization via nucleophilic substitution or metal-catalyzed coupling reactions.
Economic and Synthetic Considerations The high price of 3-(Aminomethyl)benzonitrile (JPY36,000 for 5g ) suggests that introducing additional substituents (e.g., ethyl or nitro groups) may escalate synthesis costs due to complex purification steps or low yields.
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
4-amino-3-ethyl-5-methylbenzonitrile |
InChI |
InChI=1S/C10H12N2/c1-3-9-5-8(6-11)4-7(2)10(9)12/h4-5H,3,12H2,1-2H3 |
InChI Key |
OXZGIOUSFGKIFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)C#N)C)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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